Cas no 480419-14-5 (8-Methylisoquinolin-7-amine)

8-Methylisoquinolin-7-amine is a heterocyclic organic compound featuring an isoquinoline core substituted with a methyl group at the 8-position and an amine group at the 7-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a building block for bioactive molecules. Its rigid aromatic framework and functional groups enable selective modifications, making it valuable in medicinal chemistry for the synthesis of analogs with tailored properties. The compound’s stability and well-defined synthetic pathways further enhance its suitability for research and industrial use. Proper handling and storage are recommended due to its sensitivity to light and moisture.
8-Methylisoquinolin-7-amine structure
8-Methylisoquinolin-7-amine structure
商品名:8-Methylisoquinolin-7-amine
CAS番号:480419-14-5
MF:C10H10N2
メガワット:158.1998
CID:1094668
PubChem ID:73554559

8-Methylisoquinolin-7-amine 化学的及び物理的性質

名前と識別子

    • 8-Methylisoquinolin-7-amine
    • 480419-14-5
    • インチ: InChI=1S/C10H10N2/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-6H,11H2,1H3
    • InChIKey: PXIVSHNDUWRSRC-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=CC2=CC=NC=C12)N

計算された属性

  • せいみつぶんしりょう: 158.084398327g/mol
  • どういたいしつりょう: 158.084398327g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 38.9Ų

8-Methylisoquinolin-7-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM109860-1g
8-Methylisoquinolin-7-amine
480419-14-5 95%
1g
$*** 2023-05-30
Chemenu
CM109860-1g
8-Methylisoquinolin-7-amine
480419-14-5 95%
1g
$549 2021-08-06
Alichem
A189007545-1g
8-Methylisoquinolin-7-amine
480419-14-5 95%
1g
$2653.20 2023-09-01
Alichem
A189007545-5g
8-Methylisoquinolin-7-amine
480419-14-5 95%
5g
$6767.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1736597-1g
8-Methylisoquinolin-7-amine
480419-14-5 98%
1g
¥5769.00 2024-05-12

8-Methylisoquinolin-7-amine 関連文献

8-Methylisoquinolin-7-amineに関する追加情報

Professional Introduction to Compound with CAS No 480419-14-5 and Product Name: 8-Methylisoquinolin-7-amine

8-Methylisoquinolin-7-amine, identified by the Chemical Abstracts Service registry number CAS No 480419-14-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The compound belongs to the isoquinoline family, a class of nitrogen-containing organic compounds that are widely recognized for their biological activities and pharmacological relevance.

The molecular structure of 8-Methylisoquinolin-7-amine features a benzene ring fused with a pyridine ring, with a methyl group at the 8-position and an amine group at the 7-position. This specific arrangement imparts distinct chemical and biological characteristics, making it a valuable scaffold for drug discovery and development. The presence of the amine functional group not only influences its reactivity but also opens up possibilities for further chemical modifications, enabling the synthesis of more complex derivatives with enhanced pharmacological profiles.

In recent years, there has been growing interest in isoquinoline derivatives due to their demonstrated efficacy in various therapeutic areas. 8-Methylisoquinolin-7-amine has been explored for its potential role in addressing neurological disorders, cardiovascular diseases, and certain types of cancer. Preliminary studies have indicated that this compound may exhibit neuroprotective properties, making it a promising candidate for further investigation in the treatment of neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.

One of the most intriguing aspects of 8-Methylisoquinolin-7-amine is its interaction with biological targets at the molecular level. Research has shown that this compound can bind to specific enzymes and receptors, modulating their activity in ways that could lead to therapeutic benefits. For instance, studies have suggested that it may inhibit certain kinases involved in cancer cell proliferation, thereby potentially slowing down tumor growth. Additionally, its ability to cross the blood-brain barrier has raised hopes for its application in treating central nervous system disorders.

The synthesis of 8-Methylisoquinolin-7-amine involves multi-step organic reactions, typically starting from readily available precursors such as isoquinoline or its derivatives. The introduction of the methyl group at the 8-position and the amine group at the 7-position requires careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for both research and commercial purposes.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 8-Methylisoquinolin-7-amine. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets, providing insights into its mechanism of action. These computational studies complement experimental approaches, allowing researchers to design more targeted experiments and optimize drug candidates more effectively.

The pharmacokinetic properties of 8-Methylisoquinolin-7-amine are another area of active investigation. Understanding how the body processes this compound—its absorption, distribution, metabolism, and excretion (ADME)—is essential for determining its suitability as a drug candidate. Preliminary pharmacokinetic studies have provided valuable data on its bioavailability and half-life, which are critical factors in drug development.

Given its promising biological activities, 8-Methylisoquinolin-7-amine is being evaluated in various preclinical models to assess its safety and efficacy. Animal studies have shown encouraging results, particularly in models related to neurological disorders and cancer. These findings have laid the groundwork for potential clinical trials in humans, although further research is needed to confirm its therapeutic potential and identify any potential side effects.

The future direction of research on 8-Methylisoquinolin-7-amine includes exploring its potential as a lead compound for drug development. By leveraging structure-based drug design principles, researchers aim to modify its chemical structure to enhance its potency, selectivity, and pharmacokinetic properties. Collaborations between academic institutions and pharmaceutical companies are likely to play a significant role in advancing this research agenda.

In conclusion,8-Methylisoquinolin-7-amine (CAS No 480419-14-5) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structure, combined with promising biological activities observed in preclinical studies, positions it as a valuable candidate for further research and development. As our understanding of its mechanisms of action continues to grow, this compound holds promise for addressing some of the most challenging diseases faced by humanity today.

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